molecular formula C30H50O2 B13721545 Hydroxydammarenone I CAS No. 22549-23-1

Hydroxydammarenone I

Cat. No.: B13721545
CAS No.: 22549-23-1
M. Wt: 442.7 g/mol
InChI Key: NJICGAVMYWKCMW-SGAOCFLWSA-N
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Description

Hydroxydammarenone I, also known as 20-hydroxy-24-dammaren-3-one, is a tetracyclic triterpenoid compound. It is a derivative of dammarane, a class of compounds commonly found in the resin of Dipterocarpaceae trees. This compound is notable for its presence in natural resins and its role in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxydammarenone I can be synthesized through the oxidation of dammarenediol II. The process involves the use of specific oxidizing agents under controlled conditions. For instance, the reduction of hydroxydammarenone II in tetrahydrofuran using lithium tri-sec-butylborohydride at low temperatures yields this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as dammar resin. The resin is processed to isolate the compound through techniques like liquid chromatography and mass spectrometry .

Mechanism of Action

Hydroxydammarenone I exerts its effects primarily through its interaction with specific enzymes and molecular pathways. For example, it inhibits human acyl-CoA:cholesterol acyltransferase, an enzyme involved in cholesterol metabolism. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the esterification of cholesterol .

Comparison with Similar Compounds

Hydroxydammarenone I is unique among dammarane-type triterpenoids due to its specific hydroxyl and ketone functional groups. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific biological activities.

Properties

CAS No.

22549-23-1

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H50O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-24,32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,27+,28-,29-,30-/m1/s1

InChI Key

NJICGAVMYWKCMW-SGAOCFLWSA-N

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C

Origin of Product

United States

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